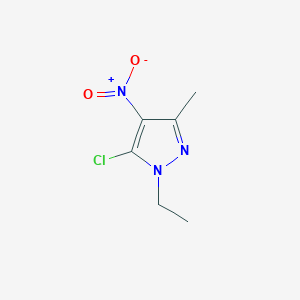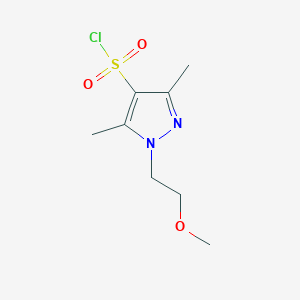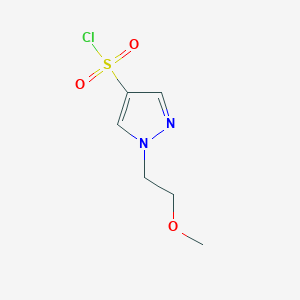
5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole
Vue d'ensemble
Description
5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole is a chemical compound with the molecular weight of 189.6 . It is typically found in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole . The InChI code is 1S/C6H8ClN3O2/c1-3-9-6(7)5(10(11)12)4(2)8-9/h3H2,1-2H3 . The InChI key is JUEYFGYMSCITJF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a powder with a melting point between 34-37°C or 38-39°C . It is stored at room temperature .Applications De Recherche Scientifique
Plant Growth Regulation and Agricultural Applications
- 5-chloro-3-methyl-4-nitro-1H-pyrazole (CMNP), a related pyrazole compound, is utilized as a citrus abscission agent, promoting senescence-related symptoms and starch degradation in plants. This application underscores its role in the agricultural industry for the controlled shedding of fruits, enhancing harvest efficiency. The compound triggers a complex response in plants, akin to those observed under various stress conditions, including anoxia and detoxification processes. Such insights provide a foundation for developing novel agricultural chemicals aimed at improving crop management and productivity (Alférez, Zhong, & Burns, 2007).
Synthetic Chemistry and Material Science
- The synthesis and study of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole derivatives have important implications in synthetic chemistry, providing pathways to novel materials and compounds with potential applications in corrosion inhibition, as demonstrated by the creation of pyrazole-based corrosion inhibitors for mild steel. These inhibitors show promise for industrial applications, particularly in enhancing the durability and longevity of metals in corrosive environments (Dohare, Ansari, Quraishi, & Obot, 2017).
Molecular Interaction Studies
- Research into the interaction of pyrazole derivatives with various molecular acceptors is crucial for understanding the charge-transfer chemistry of these compounds. Such studies are pivotal in medicinal chemistry, where the properties of pyrazole compounds can be harnessed for developing new pharmaceuticals and diagnostic reagents (Adam, Altalhi, Saad, Refat, & Hegab, 2021).
Agricultural Disease Management
- The fungicidal activity of pyrazole derivatives against rice sheath blight demonstrates the compound's potential in managing crop diseases. By understanding the structure-activity relationships of these compounds, researchers can design more effective fungicides, contributing to sustainable agricultural practices and food security (Chen, Li, & Han, 2000).
Safety And Hazards
Propriétés
IUPAC Name |
5-chloro-1-ethyl-3-methyl-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2/c1-3-9-6(7)5(10(11)12)4(2)8-9/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEYFGYMSCITJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid](/img/structure/B1530252.png)
![3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1530254.png)


![2-{1-[4-(Methylsulfanyl)benzoyl]piperidin-2-yl}acetic acid](/img/structure/B1530260.png)
![[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol](/img/structure/B1530262.png)




